4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone
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Overview
Description
4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone is a heterocyclic organic compound that features a pyrrolidinone ring fused with a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidinone derivative with a tetrahydropyran precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of various drugs.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tetrahydro-2H-pyran-4-yl)-2-pyrrolidinone
- 4-(Tetrahydro-2H-pyran-2-yl)-2-pyrrolidinone
- 4-(Tetrahydro-2H-pyran-5-yl)-2-pyrrolidinone
Uniqueness
4-(Tetrahydro-2H-pyran-3-yl)-2-pyrrolidinone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
1430091-72-7 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(oxan-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO2/c11-9-4-8(5-10-9)7-2-1-3-12-6-7/h7-8H,1-6H2,(H,10,11) |
InChI Key |
NVEANQBTXPWRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2CC(=O)NC2 |
Origin of Product |
United States |
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